molecular formula C8H13NO B2744056 3-Amino-6,6-dimethylcyclohex-2-enone CAS No. 24068-46-0

3-Amino-6,6-dimethylcyclohex-2-enone

Cat. No.: B2744056
CAS No.: 24068-46-0
M. Wt: 139.198
InChI Key: SZTYOBVVBFZNGB-UHFFFAOYSA-N
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Description

3-Amino-6,6-dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H13NO. It is a cyclic enaminone, characterized by the presence of an amino group and a ketone group within a six-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-6,6-dimethylcyclohex-2-enone can be synthesized from dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonia or ammonium acetate. The reaction typically involves the condensation of dimedone with ammonia in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the enaminone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,6-dimethylcyclohex-2-enone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and quinolines. These products are often of interest for their potential biological activities and applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Amino-6,6-dimethylcyclohex-2-enone involves its reactivity as a nucleophile due to the presence of the amino group. The compound can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. The enaminone structure also allows for tautomerization, which can influence its reactivity and the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-6,6-dimethylcyclohex-2-enone include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for forming diverse heterocyclic compounds. Its ability to act as a C,N-bisnucleophilic component makes it particularly valuable in the synthesis of condensed heterocyclic systems .

Properties

IUPAC Name

3-amino-6,6-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTYOBVVBFZNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-46-0
Record name 3-amino-6,6-dimethylcyclohex-2-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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